molecular formula C9H9N3OS B2683787 N-(5-amino-1,3-benzothiazol-2-yl)acetamide CAS No. 313955-42-9

N-(5-amino-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2683787
CAS No.: 313955-42-9
M. Wt: 207.25
InChI Key: FFTOYMCSFXFQOZ-UHFFFAOYSA-N
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Description

N-(5-amino-1,3-benzothiazol-2-yl)acetamide is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 5-position and an acetamide group at the 2-position of the benzothiazole ring, making it a valuable scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-1,3-benzothiazol-2-yl)acetamide typically involves the cyclization of 2-aminobenzenethiol with acetic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction can be carried out under reflux conditions with a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process can be scaled up by employing microwave irradiation or other advanced techniques to reduce reaction time and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-amino-1,3-benzothiazol-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-amino-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells. Molecular docking studies have shown that this compound can bind to active sites of enzymes, thereby inhibiting their activity and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-amino-1,3-benzothiazol-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both amino and acetamide groups allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

N-(5-amino-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-5(13)11-9-12-7-4-6(10)2-3-8(7)14-9/h2-4H,10H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTOYMCSFXFQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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